molecular formula C14H12N4O3S B2391244 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1448075-58-8

3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2391244
CAS No.: 1448075-58-8
M. Wt: 316.34
InChI Key: GPWYRNQCZOSHEZ-UHFFFAOYSA-N
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Description

3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan and thiophene rings: These heterocycles can be introduced through coupling reactions such as Suzuki or Stille coupling.

    Formation of the azetidine ring: This can be synthesized via cyclization reactions involving appropriate amine and halide precursors.

    Final coupling to form the carboxamide: This step involves the reaction of the azetidine derivative with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and thiophene rings.

    Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given the presence of multiple heterocyclic rings which are often found in bioactive molecules.

Medicine

Potential medicinal applications could include its use as an antimicrobial, anticancer, or anti-inflammatory agent, pending further research and validation.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole and furan rings.

    N-(thiophen-2-yl)azetidine-1-carboxamide derivatives: These compounds share the azetidine and thiophene rings.

Uniqueness

The uniqueness of 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-14(15-11-4-2-6-22-11)18-7-9(8-18)13-16-12(17-21-13)10-3-1-5-20-10/h1-6,9H,7-8H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWYRNQCZOSHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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